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Abstract

This technical guide provides a comprehensive overview of the structural characterization of
Dasatinib Carboxylic Acid Ethyl Ester, a known impurity and metabolite of the tyrosine
kinase inhibitor, Dasatinib. A multi-faceted analytical approach is essential for the unambiguous
identification and purity assessment of this compound, which is critical for regulatory
compliance and ensuring the safety and efficacy of the active pharmaceutical ingredient (API).
This document outlines the key analytical techniques employed for its structural elucidation,
including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and
Infrared (IR) Spectroscopy. Detailed experimental methodologies are provided for each
technique, alongside a structured presentation of key molecular data. This guide is intended to
serve as a valuable resource for professionals in pharmaceutical research and development,
quality control, and regulatory affairs.

Introduction

Dasatinib is a potent inhibitor of multiple tyrosine kinases and is utilized in the treatment of
chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] During its
synthesis and storage, various related substances, including process impurities and
degradation products, can arise. Dasatinib Carboxylic Acid Ethyl Ester (Scheme 1) is one
such identified impurity. Its thorough characterization is a mandatory step in the drug
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development process to understand its potential impact and to establish appropriate control
measures.[2]

The structural characterization of pharmaceutical impurities relies on a combination of
spectroscopic techniques to confirm the molecular structure and ensure the absence of other
co-eluting impurities. This guide details the application of NMR, MS, and IR spectroscopy for
the definitive identification of Dasatinib Carboxylic Acid Ethyl Ester.

Scheme 1: Chemical Structure of Dasatinib Carboxylic Acid Ethyl Ester
Caption: Chemical structure of Dasatinib Carboxylic Acid Ethyl Ester.

Molecular and Physicochemical Data

The fundamental identifying information for Dasatinib Carboxylic Acid Ethyl Ester has been
compiled from various sources and is presented in Table 1. This data serves as the primary
reference for the compound.[3][4][5]

Table 1: Key Identifiers for Dasatinib Carboxylic Acid Ethyl Ester

Parameter Value Reference

4-[6-[[5-[[(2-Chloro-6-
methylphenyl)amino]carbonyl]-

IUPAC Name 2-thiazolyllamino]-2-methyl-4- [4][5]
pyrimidinyl]-1-piperazineacetic

acid ethyl ester

CAS Number 910297-62-0 [31[4]
Molecular Formula C24H28CIN703S [3][4]
Molecular Weight 530.04 g/mol [31[4]
Accurate Mass 529.17 [6]

Spectroscopic Characterization Data
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The following tables summarize the expected data from the key spectroscopic techniques used
for the structural elucidation of Dasatinib Carboxylic Acid Ethyl Ester. While specific,
proprietary spectral data from reference standard providers is not publicly available, this section
outlines the type of data that is generated and its significance. Commercial suppliers of this
reference standard, such as Daicel Pharma and GLP Pharma Standards, typically provide a
comprehensive Certificate of Analysis with detailed spectral data.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic
molecules.[8] Both tH and 3C NMR are critical for confirming the structure of Dasatinib
Carboxylic Acid Ethyl Ester by providing information on the chemical environment of
hydrogen and carbon atoms, respectively.

Table 2: Expected *H and 3C NMR Spectral Data (Placeholder)

. Expected Chemical Shifts .
Technique o Structural Assignment
(ppm) and Multiplicities

Protons of the ethyl group,

piperazine ring, pyrimidine

1H NMR Data not publicly available ) ) i
ring, thiazole ring, and 2-
chloro-6-methylphenyl group.
Carbon atoms of the ethyl
ester, piperazine ring,

13C NMR Data not publicly available pyrimidine ring, thiazole ring,

and 2-chloro-6-methylphenyl
group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, further confirming its identity.[9] High-resolution mass spectrometry (HRMS) is
particularly valuable for determining the elemental composition with high accuracy.[1]

Table 3: Expected Mass Spectrometry Data
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Technique Expected m/z Interpretation

Confirms the molecular weight

and elemental composition.
HRMS (ESI+) ~530.17 (M+H)* The isotopic pattern for

chlorine (3>CI/3”Cl) would also

be observable.

Fragmentation pattern would
correspond to the loss of key
structural moieties, such as the
MS/MS Data not publicly available ethyl ester group or the 2-
chloro-6-methylphenyl group,
providing further structural

confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.[10]

Table 4: Expected Infrared (IR) Absorption Bands
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
) N-H stretching (amide and
~3400-3200 Medium _
amine)
) C-H stretching (aliphatic and
~3000-2850 Medium-Weak )
aromatic)
~1735 Strong C=0 stretching (ester)
~1650 Strong C=0 stretching (amide)
C=C and C=N stretching
~1600-1450 Medium-Strong (aromatic and heteroaromatic
rings)
~1250-1000 Strong C-O stretching (ester)

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used in
the structural characterization of Dasatinib Carboxylic Acid Ethyl Ester.

NMR Spectroscopy Protocol

Objective: To obtain *H and 3C NMR spectra for structural confirmation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:

o Sample Preparation: Accurately weigh approximately 5-10 mg of Dasatinib Carboxylic Acid
Ethyl Ester reference standard.[11]

e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCIs)
in a clean, dry 5 mm NMR tube.[11]

o Ensure the sample is fully dissolved; vortex if necessary.
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o Data Acquisition:

(¢]

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
optimal homogeneity.

Acquire a standard *H NMR spectrum. Key parameters include a 30-45 degree pulse
angle, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and
a relaxation delay of 1-2 seconds.

Acquire a proton-decoupled 3C NMR spectrum. A larger number of scans will be required
due to the lower natural abundance of 3C.

» Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase the resulting spectra and perform baseline correction.
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Integrate the peaks in the *H spectrum and identify the chemical shifts and multiplicities of
all signals.

Identify the chemical shifts of all signals in the 13C spectrum.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and fragmentation pattern using HRMS and MS/MS.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

instrument, coupled to a liquid chromatograph (LC-MS).

Procedure:

o Sample Preparation: Prepare a dilute solution of Dasatinib Carboxylic Acid Ethyl Ester

(e.g., 1-10 pug/mL) in a suitable solvent such as methanol or acetonitrile/water.
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o Chromatographic Separation (if necessary): While direct infusion can be used, coupling with
HPLC is standard for impurity analysis to ensure the analysis of a pure compound.

o Use a C18 reverse-phase column.

o Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and
acetonitrile with 0.1% formic acid (B).

e Mass Spectrometry Analysis:
o Analyze the sample using electrospray ionization (ESI) in positive ion mode.
o Acquire full scan HRMS data over a relevant mass range (e.g., m/z 100-1000).

o Perform MS/MS analysis on the parent ion (M+H)* to obtain a fragmentation spectrum.
This can be achieved through collision-induced dissociation (CID).

o Data Analysis:
o Determine the accurate mass of the parent ion and calculate the elemental composition.

o Analyze the fragmentation pattern to identify characteristic neutral losses and fragment
ions, which can be correlated with the compound's structure.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the key functional groups in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:

o Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount (1-2 mg) of Dasatinib Carboxylic Acid Ethyl Ester in a few
drops of a volatile solvent (e.g., methylene chloride or acetone).[12]

o Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[12]
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o Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on
the plate.[12]

o Data Acquisition:

o Place the salt plate in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty spectrometer.

o Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1).
o Data Analysis:

o Identify the major absorption bands in the spectrum.

o Correlate the wavenumbers of these bands with known vibrational frequencies of
functional groups to confirm their presence in the molecule (e.g., C=0, N-H, C-0).[10]

Workflow Visualization

The logical flow for the complete structural characterization of a pharmaceutical impurity like
Dasatinib Carboxylic Acid Ethyl Ester is depicted below. This process ensures a systematic
and comprehensive analysis, leading to unambiguous identification.
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Characterization Workflow

Obtain Reference Standard

NMR Spectroscopy Mass Spectrometry
(1H, 13C) (HRMS, MS/MS)

IR Spectroscopy

Data Integration and
Structural Confirmation

Final Characterization Report

Click to download full resolution via product page

Caption: Workflow for the structural characterization of Dasatinib Carboxylic Acid Ethyl
Ester.

Conclusion

The structural characterization of Dasatinib Carboxylic Acid Ethyl Ester is achieved through
the synergistic use of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While
1H and 13C NMR provide the foundational framework of the molecular structure, HRMS
confirms the elemental composition and molecular weight with high precision. IR spectroscopy
serves as a complementary technique to verify the presence of key functional groups. The
detailed protocols and structured data presentation in this guide provide a robust framework for
scientists and researchers involved in the analysis and control of pharmaceutical impurities.
Adherence to these analytical principles is paramount for ensuring the quality and safety of
pharmaceutical products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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